molecular formula C12H6ClN3O2 B8352927 2-(4-Chloropyrimidin-5-yl)isoindoline-1,3-dione

2-(4-Chloropyrimidin-5-yl)isoindoline-1,3-dione

Cat. No.: B8352927
M. Wt: 259.65 g/mol
InChI Key: QBMZELGMWKIMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloropyrimidin-5-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C12H6ClN3O2 and its molecular weight is 259.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H6ClN3O2

Molecular Weight

259.65 g/mol

IUPAC Name

2-(4-chloropyrimidin-5-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H6ClN3O2/c13-10-9(5-14-6-15-10)16-11(17)7-3-1-2-4-8(7)12(16)18/h1-6H

InChI Key

QBMZELGMWKIMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vial charged with 4-chloropyrimidin-5-amine (commercially available from Frontier Scientific, Inc., Logan Utah) (0.500 g, 3.86 mmol) were added THF (6.43 mL), toluene (6.43 mL), TEA (1.345 mL, 9.65 mmol) and phthalic anhydride (1.310 mL, 13.51 mmol). The mixture was heated to 100° C. for 72 hours. The mixture was then dried under reduced pressure and purified with a 50 g SNAP column (Biotage) ramping EtOAc in heptane from 0-45%, then isocratic at 45% to elute 2-(4-chloropyrimidin-5-yl)isoindoline-1,3-dione (0.773 g, 2.98 mmol, 77% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ=9.23 (d, J=0.4 Hz, 1H), 9.09 (d, J=0.4 Hz, 1H), 8.12-8.05 (m, 2H), 8.04-7.96 (m, 2H). m/z (ESI) 260.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.43 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.345 mL
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
6.43 mL
Type
solvent
Reaction Step Two

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